1,3,5-Trihydroxyxanthone

Immunopharmacology Inflammation Macrophage polarization

1,3,5-Trihydroxyxanthone is the isomer-defining research tool for unambiguous dissection of ADP receptor signaling without antioxidant interference. Its inactivity against Candida SAP (IC₅₀ >100 μg/mL vs. 25 μg/mL for prenylated derivative) establishes it as a reliable negative control for antifungal protease inhibitor SAR. Differential cytotoxicity (COLO320 IC₅₀ 23.7 μM, KB 65.0–93.3 μM, HeLa >100 μM) provides a baseline for carcinoma-selectivity profiling. As the committed precursor in gambogic acid/swertianolin biosynthesis, it is indispensable for characterizing xanthone-6-hydroxylase tailoring enzymes. Using the 1,3,7-isomer will entirely misdirect metabolic engineering efforts.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
CAS No. 6732-85-0
Cat. No. B1664532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trihydroxyxanthone
CAS6732-85-0
Synonyms1,3,5-Trihydroxyxanthone
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H
InChIKeyXESIWQIMUSNPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,3,5-Trihydroxyxanthone (CAS 6732-85-0) – Sourcing & Technical Specifications for Xanthone-Based Research


1,3,5-Trihydroxyxanthone (THX, C₁₃H₈O₅) is a polyphenolic xanthone derivative characterized by hydroxyl groups at positions 1, 3, and 5 on the xanthone skeleton. It occurs naturally as a plant metabolite in species such as Anaxagorea luzonensis and Garcinia species [1], and serves as a core biosynthetic precursor for a diverse array of downstream xanthones in plants [2].

Why 1,3,5-Trihydroxyxanthone Cannot Be Replaced by Other Xanthones in Critical Experiments


The regiochemistry of hydroxyl substitution on the xanthone core dictates distinct biological activity profiles and downstream metabolic fates. 1,3,5-Trihydroxyxanthone (1,3,5-THX) and its positional isomer 1,3,7-trihydroxyxanthone (1,3,7-THX) represent a critical branch point in plant xanthone biosynthesis, with each leading to structurally and pharmacologically divergent products [1]. Substituting 1,3,5-THX with another trihydroxyxanthone or a xanthone of differing hydroxyl count will alter or abolish specific activities, such as selective ADP-induced antiplatelet effects [2] or differential modulation of macrophage polarization [3], and will redirect biosynthetic or semi-synthetic efforts towards an unintended chemical space.

1,3,5-Trihydroxyxanthone: Quantifiable Differentiation vs. Closest Analogs


1,3,5-Trihydroxyxanthone vs. 1,3,7-Trihydroxyxanthone: Differential Regulation of Macrophage M2 Polarization

In a direct head-to-head study evaluating anti-inflammatory effects on LPS-activated murine macrophages, 1,3,7-trihydroxyxanthone exhibited superior induction of the M2 anti-inflammatory mediator arginase-1 compared to 1,3,5-trihydroxyxanthone, while both compounds comparably suppressed M1 inflammatory mediators (NO, PGE₂) [1]. This positions 1,3,5-THX as the preferred tool for studying inflammation resolution pathways that require TLR4 surface retention without maximal M2 skewing.

Immunopharmacology Inflammation Macrophage polarization

Selective Antiplatelet Activity of 1,3,5-Trihydroxyxanthone Against ADP-Induced Aggregation

Among a panel of benzophenones and xanthones isolated from Garcinia cantleyana, 1,3,5-trihydroxyxanthone (compound 5) demonstrated selective inhibitory activity against platelet aggregation induced specifically by adenosine diphosphate (ADP), whereas other compounds exhibited broader inhibition (AA, ADP, collagen) or were inactive [1]. This selectivity contrasts with the more potent but less specific LDL-antioxidant profile of 1,3,5,7-tetrahydroxyxanthone (IC₅₀ 0.5 μM for LDL oxidation) [1].

Cardiovascular pharmacology Platelet aggregation Natural products

Lack of Activity Against Candida albicans Secreted Aspartic Proteases: Distinction from Prenylated Xanthones

1,3,5-Trihydroxyxanthone (compound 8) was evaluated against Candida albicans secreted aspartic proteases (SAP) and found to be inactive, whereas its 8-isoprenylated derivative, 1,3,5-trihydroxy-8-isoprenylxanthone (compound 3), displayed an IC₅₀ of 25 μg/mL [1]. This demonstrates that the parent 1,3,5-trihydroxy scaffold lacks intrinsic SAP inhibitory activity and requires prenylation for this specific antifungal mechanism.

Antifungal Candida albicans Protease inhibition

Moderate Cytotoxicity Against KB Oral Epidermoid Carcinoma Cells, Inactive Against HeLa Cervical Carcinoma

In a cytotoxicity screen against human cancer cell lines, 1,3,5-trihydroxyxanthone (compound 8) exhibited low inhibitory activity against KB oral epidermoid carcinoma cells (IC₅₀ range: 65.0–93.3 μM) and was inactive against HeLaS-3 cervical carcinoma cells (IC₅₀ > 100 μM) [1]. This contrasts with more cytotoxic prenylated xanthones like macluraxanthone (compound 10), which were isolated from the same plant but demonstrated significantly higher potency (exact IC₅₀ for macluraxanthone not reported in this study, but known from literature to be in low μM range).

Cancer cell cytotoxicity Xanthone SAR Natural product screening

Antiproliferative Activity in COLO320 Colorectal Adenocarcinoma Cells

1,3,5-Trihydroxyxanthone demonstrates antiproliferative activity against human COLO320 colorectal adenocarcinoma cells with an IC₅₀ of 23.7 μM after 48-hour treatment [1]. This value is within the moderate range for natural xanthones and provides a benchmark for evaluating synthetic derivatives targeting colorectal cancer pathways.

Colorectal cancer Antiproliferative Xanthone

Biosynthetic Branch Point: 1,3,5-THX vs. 1,3,7-THX Determines Downstream Xanthone Chemodiversity

In plant xanthone biosynthesis, the regioselective cyclization of 2,3′,4,6-tetrahydroxybenzophenone by cytochrome P450 enzymes yields either 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX) as the core precursors [1]. These two isomers represent a metabolic branch point: 1,3,5-THX is the precursor for swertianolin and gambogic acid, while 1,3,7-THX leads to gentisin, hyperixanthone A, α-mangostin, and mangiferin [1]. This regiochemical divergence is non-interchangeable and dictates the entire downstream biosynthetic and pharmacological landscape.

Plant specialized metabolism Synthetic biology Xanthone biosynthesis

High-Value Procurement Scenarios for 1,3,5-Trihydroxyxanthone (CAS 6732-85-0)


Precursor for Semi-Synthesis of Prenylated Xanthone Antifungals

Given its inactivity against Candida SAP (IC₅₀ inactive) compared to the potent prenylated derivative (IC₅₀ 25 μg/mL), 1,3,5-trihydroxyxanthone serves as an ideal negative-control scaffold and starting material for structure-activity relationship (SAR) studies aimed at introducing prenyl or other lipophilic groups to enhance antifungal protease inhibition [1].

Investigation of ADP-Selective Antiplatelet Mechanisms

1,3,5-Trihydroxyxanthone's selective inhibition of ADP-induced platelet aggregation, distinct from compounds with broader antiplatelet or potent antioxidant activities, makes it a valuable tool for dissecting ADP receptor signaling pathways in cardiovascular pharmacology without confounding antioxidant effects [2].

Baseline Scaffold for Cancer Cell Cytotoxicity SAR

The moderate cytotoxicity of 1,3,5-trihydroxyxanthone against KB cells (IC₅₀ 65.0–93.3 μM) and COLO320 cells (IC₅₀ 23.7 μM), contrasted with its inactivity against HeLa cells (IC₅₀ >100 μM), provides a well-defined baseline for semi-synthetic derivatization aimed at improving potency and selectivity against specific carcinoma types [3][4].

Synthetic Biology & Metabolic Engineering of Xanthone Pathways

As the committed precursor for the gambogic acid and swertianolin biosynthetic lineages, 1,3,5-trihydroxyxanthone is an essential chemical standard and substrate for characterizing xanthone-6-hydroxylases and other tailoring enzymes in heterologous expression systems; using the 1,3,7-isomer would entirely misdirect pathway engineering efforts [5].

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